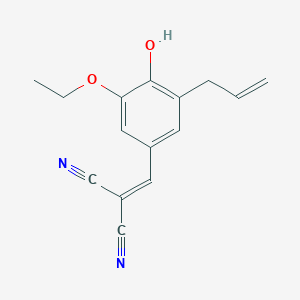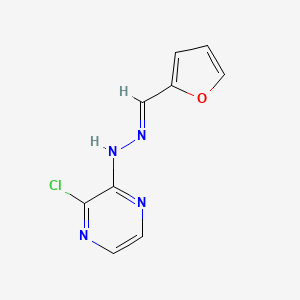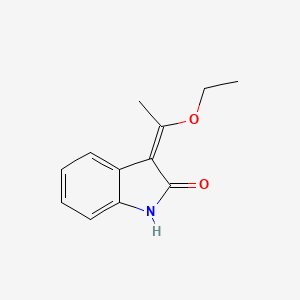
(3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile, also known as AEM, is a synthetic compound that has been extensively studied for its potential applications in various fields of science and technology. AEM is a derivative of malononitrile and is often used as a starting material for the synthesis of other compounds. It has a unique molecular structure that allows it to exhibit a range of interesting properties, including anti-cancer, anti-inflammatory, and anti-bacterial effects.
作用机制
The mechanism of action of (3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, it has been shown to exhibit anti-inflammatory and anti-bacterial effects. It has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to the development of various diseases.
实验室实验的优点和局限性
One of the main advantages of (3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use in lab experiments. This compound is highly reactive and can be toxic to cells at high concentrations, which can make it difficult to study its effects in vivo. It also has limited water solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on (3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile. One area of focus is on the development of new cancer treatments based on its anti-cancer activity. Researchers are also exploring its potential applications in other areas, such as anti-inflammatory and anti-bacterial agents. Additionally, there is ongoing research on the mechanism of action of this compound, which could help to further elucidate its potential therapeutic applications.
合成方法
(3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction of malononitrile with an aldehyde or ketone in the presence of a base catalyst. The reaction typically occurs in an organic solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is a yellow or orange solid that can be purified using recrystallization or column chromatography.
科学研究应用
(3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile has been extensively studied for its potential applications in various fields of science and technology. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells intact.
属性
IUPAC Name |
2-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-3-5-13-7-11(6-12(9-16)10-17)8-14(15(13)18)19-4-2/h3,6-8,18H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLOZJMPIHDTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-dimethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5862592.png)

![N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5862606.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5862608.png)

![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)

![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)
![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5862683.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)